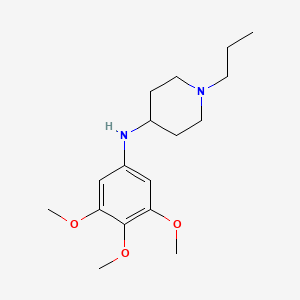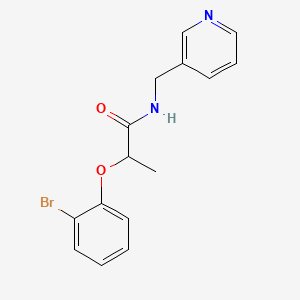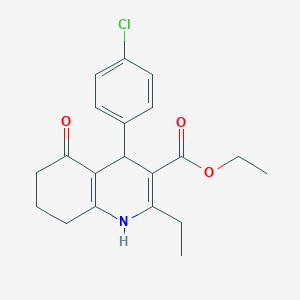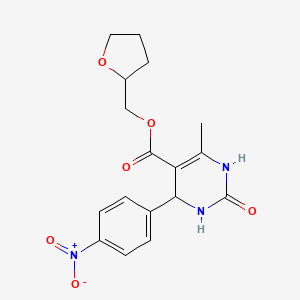
1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine, also known as PPT, is a chemical compound that belongs to the class of phenethylamine and amphetamine derivatives. PPT is a potent and selective agonist for the serotonin receptor subtype 5-HT2A, which is involved in various physiological and psychological processes in the brain. PPT has been studied extensively for its potential therapeutic applications in the treatment of mental disorders, such as depression, anxiety, and schizophrenia.
Mechanism of Action
1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine is a potent and selective agonist for the serotonin receptor subtype 5-HT2A, which is involved in various physiological and psychological processes in the brain. The activation of the 5-HT2A receptor by this compound leads to the modulation of various neurotransmitter systems, including dopamine, glutamate, and GABA. This compound has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of mood and cognition. This compound has also been shown to modulate the activity of glutamate and GABA neurotransmitter systems, which are involved in the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects in animal models. This compound has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of mood and cognition. This compound has also been shown to modulate the activity of glutamate and GABA neurotransmitter systems, which are involved in the regulation of mood, anxiety, and cognition. This compound has been shown to have antidepressant and anxiolytic effects in animal models, and it has been suggested that these effects are mediated by the activation of the 5-HT2A receptor.
Advantages and Limitations for Lab Experiments
1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine has several advantages for lab experiments, including its high potency and selectivity for the 5-HT2A receptor, which allows for precise and specific targeting of this receptor subtype. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective research tool. However, this compound has several limitations for lab experiments, including its potential toxicity and side effects, which can affect the validity and reliability of experimental results. This compound also has limited solubility in water, which can make it difficult to administer in certain experimental protocols.
Future Directions
There are several future directions for the research on 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine. One direction is to further elucidate the mechanism of action of this compound and its effects on various neurotransmitter systems in the brain. Another direction is to explore the potential therapeutic applications of this compound in the treatment of mental disorders, such as depression, anxiety, and schizophrenia. Additionally, further research is needed to investigate the potential side effects and toxicity of this compound, and to develop safer and more effective derivatives of this compound.
Synthesis Methods
The synthesis of 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine involves several steps, including the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane to form the nitrostyrene intermediate. The nitrostyrene intermediate is then reduced with sodium borohydride to form the amine intermediate, which is further reacted with 1-chloropentane to form this compound. The purity of this compound can be improved by recrystallization and purification using chromatography techniques.
Scientific Research Applications
1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine has been extensively studied for its potential therapeutic applications in the treatment of mental disorders, such as depression, anxiety, and schizophrenia. This compound has been shown to have antidepressant and anxiolytic effects in animal models, and it has been suggested that these effects are mediated by the activation of the 5-HT2A receptor. This compound has also been shown to have antipsychotic effects in animal models, and it has been suggested that these effects are mediated by the modulation of dopamine and glutamate neurotransmission.
Properties
IUPAC Name |
1-propyl-N-(3,4,5-trimethoxyphenyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-5-8-19-9-6-13(7-10-19)18-14-11-15(20-2)17(22-4)16(12-14)21-3/h11-13,18H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVGLGTXKGPOIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5088744.png)
![1-{4-[(2-chlorophenyl)(phenyl)methyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5088749.png)

![1-ethyl-4-(3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5088757.png)
![5-{[2-(methylthio)phenoxy]methyl}-3-(1-pyrrolidinylcarbonyl)isoxazole](/img/structure/B5088781.png)
![N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate](/img/structure/B5088789.png)

![3-benzyl-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5088808.png)
![2-[(2,6-diethylphenyl)amino]-2-oxoethyl 1-piperidinecarbodithioate](/img/structure/B5088816.png)
![3-ethyl-5-{3-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5088821.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5088823.png)

![N-{2-[(4-methoxybenzoyl)amino]benzoyl}tryptophan](/img/structure/B5088836.png)

